REACTION_CXSMILES
|
[Cl-].COC[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C(O[K])(C)(C)C.[CH:30]([C:32]1[CH:41]=[CH:40][C:35]([C:36]([O:38][CH3:39])=[O:37])=[CH:34][CH:33]=1)=O.BrN1C(=O)CC[C:44]1=O.[NH2:50][C:51]([NH2:53])=[S:52].[NH4+].[OH-]>C1COCC1.O1CCOCC1.O>[NH2:50][C:51]1[S:52][C:30]([C:32]2[CH:41]=[CH:40][C:35]([C:36]([O:38][CH3:39])=[O:37])=[CH:34][CH:33]=2)=[CH:44][N:53]=1 |f:0.1,6.7|
|
Name
|
|
Quantity
|
3.04 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].COC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O[K]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
(E)- and (Z)-methyl 4-(2-methoxyvinyl)benzoate
|
Quantity
|
2.98 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
EXTRACTION
|
Details
|
after extraction with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the residue was purified
|
Type
|
CUSTOM
|
Details
|
giving
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
at −10° C.
|
Type
|
STIRRING
|
Details
|
by stirring for 5 minutes
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
further stirring at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
by stirring at 80° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
STIRRING
|
Details
|
after stirring for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC(=CN1)C1=CC=C(C(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 77.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |